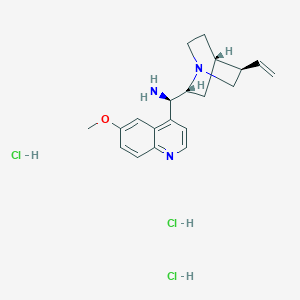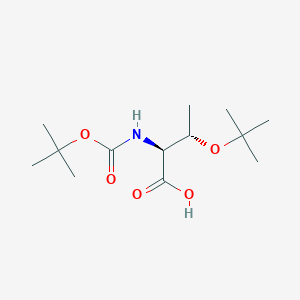
lead(2+);silicic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
lead(2+);silicic acid is a chemical compound that combines silicic acid with lead ions. Silicic acid itself is a weak acid formed by silicon, oxygen, and hydrogen, and is often found in aqueous solutions. The lead(2+) salt form of silicic acid is less commonly discussed but has unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of silicic acid (H4SiO4), lead(2+) salt (2:3) typically involves the reaction of lead salts with silicic acid under controlled conditions. One common method is to dissolve lead nitrate in water and then add a solution of silicic acid. The reaction is carried out at room temperature, and the resulting precipitate is filtered and dried to obtain the lead(2+) salt of silicic acid.
Industrial Production Methods
Industrial production of silicic acid (H4SiO4), lead(2+) salt (2:3) may involve more complex processes, including the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The use of advanced filtration and drying techniques is also common in industrial settings to achieve the desired purity and physical properties.
化学反应分析
Types of Reactions
Silicic acid (H4SiO4), lead(2+) salt (2:3) can undergo various chemical reactions, including:
Oxidation: The lead component can be oxidized to higher oxidation states.
Reduction: Lead ions can be reduced to metallic lead under certain conditions.
Substitution: The lead ions can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with silicic acid (H4SiO4), lead(2+) salt (2:3) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and complexing agents like EDTA. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce lead dioxide, while reduction may yield metallic lead. Substitution reactions can result in the formation of other metal silicates.
科学研究应用
Silicic acid (H4SiO4), lead(2+) salt (2:3) has various scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other lead-containing compounds and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in medical imaging and as a component in certain therapeutic formulations.
Industry: Utilized in the production of specialized glass and ceramics, as well as in the development of advanced materials with unique properties.
作用机制
The mechanism of action of silicic acid (H4SiO4), lead(2+) salt (2:3) involves its interaction with various molecular targets and pathways. The lead ions can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The silicic acid component can also participate in polymerization and condensation reactions, leading to the formation of complex structures.
相似化合物的比较
Similar Compounds
Silicic acid (H4SiO4): The parent compound, which does not contain lead ions.
Lead(2+) acetate: A lead salt with different anions, used in various industrial applications.
Lead(2+) silicate: Another lead-containing silicate compound with different stoichiometry.
Uniqueness
Silicic acid (H4SiO4), lead(2+) salt (2:3) is unique due to its specific combination of silicic acid and lead ions, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
属性
IUPAC Name |
lead(2+);silicic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H4O4Si.2Pb/c3*1-5(2,3)4;;/h3*1-4H;;/q;;;2*+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJMXRXORPJTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O.O[Si](O)(O)O.O[Si](O)(O)O.[Pb+2].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12O12Pb2Si3+4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7.0e+02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-22'33'-Tetrahydro-11'-spirobi[1H-indene]-77'-diol](/img/structure/B8194877.png)
![Hydrazine, [4-(1,1-dimethylethyl)phenyl]-, hydrochloride](/img/structure/B8194878.png)
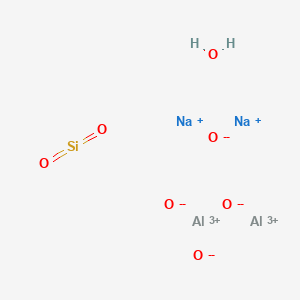
![8H-Indeno[1,2-d]oxazole, 2,2'-cyclopropylidenebis[3a,8a-dihydro-,(3aS,3'aS,8aR,8'aR)-](/img/structure/B8194894.png)
![(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8194901.png)




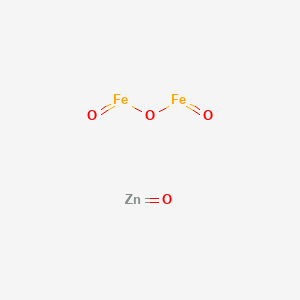
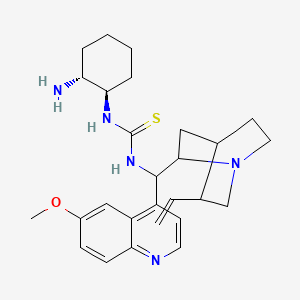
![2,7,10,15-Tetrabromodibenzo[a,c]triphenylene](/img/structure/B8194953.png)
